molecular formula C6H9NO3 B1297619 6-Oxopiperidine-3-carboxylic acid CAS No. 22540-50-7

6-Oxopiperidine-3-carboxylic acid

Cat. No.: B1297619
CAS No.: 22540-50-7
M. Wt: 143.14 g/mol
InChI Key: LWZUSLUUMWDITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(2,4-dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid with anisole and trifluoroacetic acid at 80°C for six hours . This reaction yields the desired product through a series of cyclization and deprotection steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in sealed, dry conditions to maintain its stability and prevent hygroscopic degradation .

Chemical Reactions Analysis

Types of Reactions: 6-Oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a carboxylic acid and a ketone group in a piperidine ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZUSLUUMWDITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339929
Record name 6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22540-50-7
Record name 6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxopiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 10.0 g of 6-hydroxynicotinic acid in 200 ml water were added 6.5 g of sodium bicarbonate. The resulting solution was subjected to 500 psig hydrogen at 100° C. for 12 hours in the presence of 2.5 g ruthenium on alumina. The catalyst was removed by filtration. The filtrate was acidified to pH 4 with 6N HCl and evaporated to a colorless solid (~15 g ). The solid was treated with 40 ml methanol and filtered to remove most of the sodium chloride. The filtrate was evaporated to give 7.5 g of the title compound: MS m/z 143 (M+); 300-MHz 1H NMR (DMSO-d6) δ1.62-1.77 (m, 1 H), 1.83-1.97 (m, 1 H), 2.00-2.21 (m, 2 H), 2.23-2.35 (m, 1 H), 3.21 (d, J=8 Hz, 2 H), 7, 28 (s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an optically active compound of 1-(2,4-dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid (1.36 g) were added anisole (758 μl) and trifluoroacetic acid (10 ml), and the mixture was stirred at 80° C. for 6 hours. This reaction solution was cooled to room temperature, and then concentrated under reduced pressure. To the resulting residue was added diisopropyl ether, and the mixture was stirred at room temperature. The insoluble substance was collected by filtration, and dried under reduced pressure to give the titled compound (628 mg).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
758 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxopiperidine-3-carboxylic acid
Reactant of Route 2
6-Oxopiperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Oxopiperidine-3-carboxylic acid
Reactant of Route 4
6-Oxopiperidine-3-carboxylic acid
Reactant of Route 5
6-Oxopiperidine-3-carboxylic acid
Reactant of Route 6
6-Oxopiperidine-3-carboxylic acid
Customer
Q & A

Q1: What makes 6-oxopiperidine-3-carboxylic acid a potential antibacterial target?

A1: Research suggests that this compound, along with other Piper betel-derived compounds, shows potential for inhibiting the growth of pathogenic bacteria like Mycobacterium tuberculosis, Vibrio cholerae, and pathogenic Escherichia coli []. This inhibitory effect is attributed to the compound's ability to target Acetate kinase (AcK) [], an enzyme crucial for microbial growth []. Importantly, this inhibitory activity appears to be effective even against multi-drug resistant (MDR) strains of these bacteria [], highlighting its potential for combating antibiotic resistance.

Q2: How does this compound interact with Acetate kinase (AcK)?

A2: While the specific interactions between this compound and AcK haven't been fully elucidated, molecular modeling and docking studies suggest interactions between the compound and AcK []. These interactions appear to correlate with the experimentally observed inhibition of AcK activity [], supporting the idea that this compound exerts its antibacterial effect by directly targeting this enzyme.

Q3: Are there other potential targets for this compound in bacteria?

A3: Preliminary research suggests that this compound may also interact with bacterial two-component system proteins []. These proteins play a crucial role in bacterial virulence and drug resistance by regulating gene expression related to these processes []. Further investigation into these interactions could unveil additional mechanisms of action for this compound and its potential as a multifaceted antibacterial agent.

Q4: What are the advantages of using this compound as a potential antibacterial agent?

A4: this compound presents several advantages as a potential antibacterial agent:

  • Broad-spectrum activity: It shows activity against a range of pathogenic bacteria, including M. tuberculosis, V. cholerae, and pathogenic E. coli [].
  • Efficacy against MDR strains: It demonstrates effectiveness against multi-drug resistant strains, addressing the growing concern of antibiotic resistance [].
  • Natural origin: Derived from Piper betel, it offers a starting point for developing naturally-sourced antibacterial agents [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.